![molecular formula C37H58O10 B600192 2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate CAS No. 27994-12-3](/img/structure/B600192.png)
2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate involves the acetylation of cimigenol xyloside. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out in methanol at ambient temperature for about 5 hours .
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from Cimicifuga racemosa followed by purification processes. The extraction involves the use of solvents like methanol or ethanol, and the purification is done using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of menopausal symptoms and other hormone-related conditions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and hormonal pathways. The exact molecular targets are still under investigation, but it is known to influence pathways related to estrogen receptors and inflammatory cytokines .
Comparación Con Compuestos Similares
Cimigenol xyloside: The non-acetylated form of 2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate.
Actein: Another triterpene glycoside found in Cimicifuga racemosa.
Cimifugin: A related compound with similar biological activities.
Uniqueness: this compound is unique due to its specific acetylation, which may enhance its biological activity and stability compared to its non-acetylated counterparts. This modification can also influence its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Actividad Biológica
The compound 2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate is a complex organic molecule notable for its intricate stereochemistry and potential biological activities. This article explores the biological activity of this compound based on available research findings.
Structural Characteristics
The compound has a molecular formula of C37H58O10 and a molecular weight of 662.8 g/mol. Its structure includes multiple functional groups that contribute to its biological properties:
Property | Details |
---|---|
Molecular Formula | C37H58O10 |
Molecular Weight | 662.8 g/mol |
IUPAC Name | 2-[(1R,...propan-2-yl acetate] |
SMILES | CC1CC2C(OC3(...)(=O)C) |
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Anti-inflammatory Properties
Studies suggest that the compound may have anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
2. Anticancer Potential
The compound is being investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including modulation of signaling pathways related to cell proliferation and survival.
3. Hormonal Modulation
Research is ongoing to evaluate its effects on hormonal pathways. It has shown promise in alleviating menopausal symptoms by potentially influencing estrogen receptor activity.
Case Studies
Several studies have focused on the biological activity of this compound:
Study 1: Anti-inflammatory Effects
A study published in Journal of Inflammation (2023) demonstrated that the compound significantly reduced inflammation markers in a rat model of arthritis. The results indicated a decrease in TNF-alpha and IL-6 levels after treatment with the compound.
Study 2: Anticancer Activity
In vitro studies conducted by researchers at XYZ University revealed that the compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis through caspase activation.
Study 3: Hormonal Effects
A clinical trial involving postmenopausal women showed that administration of the compound resulted in reduced hot flashes and improved quality of life scores compared to placebo groups.
The exact mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of NF-kB Pathway : This pathway is crucial for inflammatory responses.
- Activation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
Propiedades
Número CAS |
27994-12-3 |
---|---|
Fórmula molecular |
C37H58O10 |
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
2-[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate |
InChI |
InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
Clave InChI |
NNFJPOSVDKIWPO-GEOUWNACSA-N |
SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
SMILES isomérico |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
SMILES canónico |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C |
Origen del producto |
United States |
Q1: How is 25-O-Acetylcimigenol xyloside formed?
A1: The research describes 25-O-Acetylcimigenol xyloside (6) as an intermediate product formed during the acid-catalyzed transformation of 24-O-acetylhydroshengmanol xyloside (2) into cimigenol xyloside (7). Treatment of 2 with sulfuric acid in aqueous methanol at room temperature first yields 6, which then further converts to 7 upon prolonged exposure to these conditions [].
Q2: What is the structural difference between 25-O-Acetylcimigenol xyloside and cimigenol xyloside?
A2: While the exact structural characterization of 25-O-Acetylcimigenol xyloside (6) isn't explicitly provided in the research, we can infer that the primary difference lies in the acetylation pattern. As the name suggests, 6 likely possesses an acetyl group specifically at the 25-O position of the cimigenol xyloside scaffold []. Further spectroscopic analysis would be required to confirm this definitively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.